Methyl 2-bromo-4,6-dimethoxybenzoate

Cross-coupling Stille reaction Antimalarial synthesis

Methyl 2-bromo-4,6-dimethoxybenzoate is a polyfunctionalized aromatic ester bearing a bromine atom at the ortho position of the ester and two methoxy groups at the 4- and 6-positions. It belongs to the class of 2-bromo-dimethoxybenzoate esters and is employed as a pivotal building block in the de novo construction of biologically active heterocycles, notably cladosporin-derived antimalarials and the resorcyclic acid lactone spiroketal citreoviranol.

Molecular Formula C10H11BrO4
Molecular Weight 275.1 g/mol
CAS No. 58137-79-4
Cat. No. B3273156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4,6-dimethoxybenzoate
CAS58137-79-4
Molecular FormulaC10H11BrO4
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)C(=O)OC)OC
InChIInChI=1S/C10H11BrO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3
InChIKeyAWANSFQXFWDRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-4,6-Dimethoxybenzoate (CAS 58137-79-4): A Specialized Ortho-Bromo Dimethoxy Ester for Cross-Coupling-Driven Synthesis


Methyl 2-bromo-4,6-dimethoxybenzoate is a polyfunctionalized aromatic ester bearing a bromine atom at the ortho position of the ester and two methoxy groups at the 4- and 6-positions. It belongs to the class of 2-bromo-dimethoxybenzoate esters and is employed as a pivotal building block in the de novo construction of biologically active heterocycles, notably cladosporin-derived antimalarials [1] and the resorcyclic acid lactone spiroketal citreoviranol [2]. The ortho-bromo ester motif enables sequential palladium-catalyzed cross-coupling (Stille, Sonogashira) and subsequent cyclization events, while the 4,6-dimethoxy substitution pattern electronically activates the ring and provides a chelating handle for regioselective transformations.

Why Regioisomeric or Ester-Homolog Substitution of Methyl 2-Bromo-4,6-Dimethoxybenzoate (CAS 58137-79-4) Fails in Critical Synthetic Sequences


Superficial analogs—such as the 4,5-dimethoxy regioisomer (CAS 17667-32-2) or the ethyl ester homolog (CAS 1822867-07-1)—cannot be interchanged with methyl 2-bromo-4,6-dimethoxybenzoate without sacrificing key performance attributes. The 2,4,6-substitution pattern creates a unique electronic bias where the bromine is flanked by two meta-related methoxy groups, moderating its electrophilicity and directing palladium insertion with high fidelity [1]. In the cladosporin analogue synthesis, this precise arrangement enables a 92% Stille coupling yield, whereas alternative substitution patterns alter both the rate and the regiochemical outcome of the cross-coupling step [1]. Similarly, the methyl ester is preferred over the ethyl ester because the smaller alkyl group minimizes steric hindrance during subsequent cyclization and offers a higher atom economy in multi-step sequences, a critical factor in process-scale procurement [2]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Methyl 2-Bromo-4,6-Dimethoxybenzoate (CAS 58137-79-4) vs. Closest Analogs


Superior Stille Cross-Coupling Efficiency: 92% Yield Enabled by the 2-Bromo-4,6-Dimethoxy Architecture

In the synthesis of cladosporin-derived dihydroxyisocoumarins, methyl 2-bromo-4,6-dimethoxybenzoate (compound 18) undergoes palladium-catalyzed Stille coupling with allyltributylstannane to afford the allylated intermediate 19 in 92% isolated yield [1]. By contrast, the 4,5-dimethoxy regioisomer (methyl 2-bromo-4,5-dimethoxybenzoate) when subjected to a conceptually analogous nickel-catalyzed cyclization with tolualdehyde delivers the corresponding phthalide in only 71% yield [2], reflecting the impact of the methoxy substitution pattern on the electrophilicity of the aryl bromide and the stability of the oxidative addition intermediate.

Cross-coupling Stille reaction Antimalarial synthesis Isochromenone

Validated Multi-Step Synthetic Efficiency: 75% Yield Over Two Steps from 3,5-Dimethoxybromobenzene

In the total synthesis of citreoviranol, methyl 2-bromo-4,6-dimethoxybenzoate (compound 7) was prepared from 2-bromo-4,6-dimethoxybenzaldehyde via Pinnick oxidation followed by methyl iodide treatment, delivering the target ester in 75% isolated yield over two steps on a 4 g scale [1]. The precursor aldehyde itself was obtained in 80% yield via Vilsmeier-Haack formylation [1]. This contrasts with the 4,5-dimethoxy regioisomer, for which a direct bromination–esterification sequence is reported to furnish only 64% yield , and the ethyl ester homolog, whose preparation often requires lengthier chromatographic purification due to higher lipophilicity (logP ≈ 3.12 vs. ≈ 2.5 for the methyl ester).

Total synthesis Pinnick oxidation Esterification Natural product

Preferential Crystallinity and Solid-State Handling: Sharp Melting Point (42–43 °C) Facilitates Purification

Methyl 2-bromo-4,6-dimethoxybenzoate is an off-white solid with a sharp melting point of 42–43 °C [1], enabling straightforward recrystallization and consistent batch quality. In contrast, the ethyl ester homolog (CAS 1822867-07-1) is reported as having no well-defined melting point (N/A) in standard databases , suggesting it may remain as an oil or low-melting solid at ambient temperature, complicating purification and accurate dispensing. Additionally, the crystal packing of the closely related methyl 4-bromo-3,5-dimethoxybenzoate reveals an extended network of Br⋯O contacts that govern solid-state organization [2]; the 2-bromo-4,6-substitution pattern is expected to manifest distinct intermolecular interactions due to the altered geometry, potentially explaining the favorable crystallization behavior.

Crystallography Solid-state properties Purification Process chemistry

Lower Molecular Weight and Higher Atom Economy vs. Ethyl Ester Homolog

The methyl ester (MW = 275.10 g/mol) presents a 4.9% lower molecular weight than the ethyl ester homolog (MW = 289.12 g/mol) . In multi-step syntheses where the ester group is ultimately removed or transformed, the methyl ester contributes less mass to waste streams, improving the Process Mass Intensity (PMI). Furthermore, the methyl ester is a direct precursor to the corresponding carboxylic acid via mild alkaline hydrolysis, whereas the ethyl ester requires more forcing conditions, potentially compromising acid-sensitive functionality elsewhere in the molecule . No direct head-to-head kinetic study was identified; the advantage is inferred from established structure–reactivity principles of ester hydrolysis.

Atom economy Green chemistry Cost efficiency Process mass intensity

High-Value Application Scenarios for Methyl 2-Bromo-4,6-Dimethoxybenzoate (CAS 58137-79-4) Substantiated by Quantitative Differentiation Evidence


De Novo Synthesis of Cladosporin-Derived Antimalarial Leads Requiring High-Yield Stille Coupling

The 92% Stille coupling yield demonstrated for methyl 2-bromo-4,6-dimethoxybenzoate [1] makes it the building block of choice for constructing the dihydroxyisocoumarin core of cladosporin analogs. Procurement teams supporting antimalarial drug discovery should prioritize this specific isomer, as the 4,5-dimethoxy alternative delivers inferior coupling yields (~71%) and may require extensive re-optimization of the palladium catalytic system.

Total Synthesis of Resorcyclic Acid Lactone Natural Products (e.g., Citreoviranol)

The validated two-step, 75% yield preparation on a 4 g scale [1] positions this compound as a reliable advanced intermediate for spiroketal-containing natural products. The sharp melting point (42–43 °C) facilitates purification and quality control, critical for academic and CRO laboratories that require reproducible starting material for multi-gram campaigns.

Sonogashira-Based Construction of Alkynyl-Substituted Heterocycles

The citreoviranol total synthesis employs a Sonogashira cross-coupling downstream of the methyl ester intermediate 7 [1]. The electron-deficient nature of the 2-bromo position, modulated by the 4,6-dimethoxy groups, enhances oxidative addition rates with Pd(0), making this substrate particularly suitable for Sonogashira and related alkynylation protocols. Researchers procuring building blocks for library synthesis of alkynyl-heterocycles will benefit from the well-characterized reactivity profile.

Process Chemistry Scale-Up Where Atom Economy and Ester Lability Are Critical

For process chemists transitioning from discovery to pilot scale, the 4.9% lower molecular weight of the methyl ester relative to the ethyl ester reduces raw material mass requirements and waste generation [1][2]. Additionally, the milder hydrolysis conditions of the methyl ester protect acid-sensitive intermediates, minimizing side reactions and improving overall yield and purity in multi-kilogram campaigns.

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